molecular formula C21H34O4 B14147810 (15S)-15-Methyl-pgf2-alpha 1,9-lactone CAS No. 62411-08-9

(15S)-15-Methyl-pgf2-alpha 1,9-lactone

Cat. No.: B14147810
CAS No.: 62411-08-9
M. Wt: 350.5 g/mol
InChI Key: MSFNHUJDWUSYTE-GDTBAKMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(15S)-15-Methyl-pgf2-alpha 1,9-lactone is a synthetic analog of prostaglandin F2-alpha, a naturally occurring prostaglandin involved in various physiological processes. This compound is characterized by its unique structural modifications, which enhance its stability and biological activity. Prostaglandins are lipid compounds that have diverse roles in the body, including the regulation of inflammation, smooth muscle function, and the induction of labor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (15S)-15-Methyl-pgf2-alpha 1,9-lactone typically involves several steps, starting from commercially available starting materials. The key steps include the formation of the lactone ring and the introduction of the methyl group at the 15th position. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. The purification of the final product is typically achieved through techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(15S)-15-Methyl-pgf2-alpha 1,9-lactone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated analogs. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

(15S)-15-Methyl-pgf2-alpha 1,9-lactone has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and mechanisms of prostaglandin analogs.

    Biology: It is used to investigate the role of prostaglandins in various biological processes, such as inflammation and smooth muscle contraction.

    Medicine: It has potential therapeutic applications in the treatment of conditions like glaucoma, where it can help reduce intraocular pressure.

    Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (15S)-15-Methyl-pgf2-alpha 1,9-lactone involves its interaction with specific prostaglandin receptors in the body. These receptors are part of the G-protein-coupled receptor family and are involved in various signaling pathways. Upon binding to its receptor, this compound can activate or inhibit specific cellular responses, leading to its observed biological effects. The molecular targets and pathways involved include the regulation of cyclic AMP levels and the modulation of intracellular calcium concentrations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its enhanced stability and biological activity compared to its natural counterpart

Properties

CAS No.

62411-08-9

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopent-3-en-1-yl]hept-5-enal

InChI

InChI=1S/C21H34O4/c1-3-4-9-13-21(2,25)14-12-18-17(19(23)16-20(18)24)11-8-6-5-7-10-15-22/h6,8,12,14-19,23-25H,3-5,7,9-11,13H2,1-2H3/b8-6-,14-12+/t17-,18-,19+,21+/m1/s1

InChI Key

MSFNHUJDWUSYTE-GDTBAKMVSA-N

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](C=C1O)O)C/C=C\CCCC=O)O

Canonical SMILES

CCCCCC(C)(C=CC1C(C(C=C1O)O)CC=CCCCC=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.